molecular formula C6H6BN3O2 B12928968 [1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid

[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid

Cat. No.: B12928968
M. Wt: 162.94 g/mol
InChI Key: WTIMZDOHKXKBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields within a short reaction time . Another method involves the use of dicationic molten salts as active catalysts, which also provides high yields and can be performed under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[4,3-a]pyridines typically involve scalable reactions that can be performed under controlled conditions to ensure high purity and yield. The use of microwave-mediated synthesis and dicationic molten salts are promising approaches for industrial-scale production due to their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-8-ylboronic acid involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid is unique due to its boronic acid functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-8-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4,11-12H

InChI Key

WTIMZDOHKXKBMB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN2C1=NN=C2)(O)O

Origin of Product

United States

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